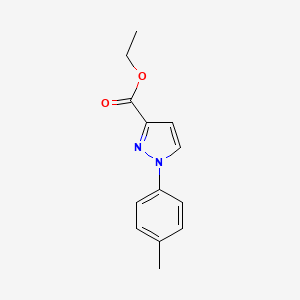
1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid ethyl ester is an organic compound belonging to the class of esters It features a pyrazole ring substituted with a 4-methylphenyl group and an ethyl ester group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and ester group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid: This compound lacks the ethyl ester group but shares the pyrazole and 4-methylphenyl moieties.
1-(4-Methylphenyl)-1h-pyrazole-3-carboxamide: This compound has an amide group instead of an ester group, leading to different chemical properties and reactivity.
1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid methyl ester: Similar to the ethyl ester, but with a methyl ester group, affecting its physical and chemical properties.
Uniqueness: 1-(4-Methylphenyl)-1h-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The presence of the ethyl ester group can also affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
ethyl 1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-8-9-15(14-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Clé InChI |
VVXWOESYJGJDHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


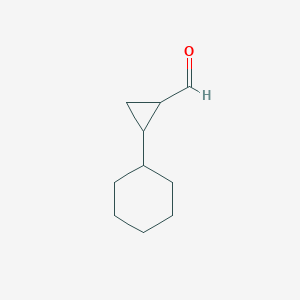
![tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13239789.png)
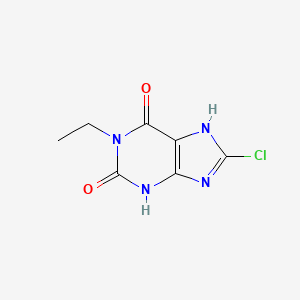
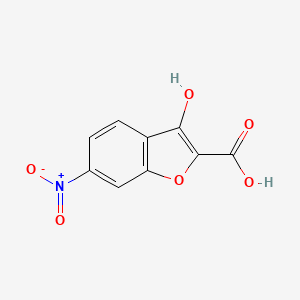
![2-[(2,5-Dichloropyridin-4-yl)amino]ethan-1-ol](/img/structure/B13239806.png)

![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)
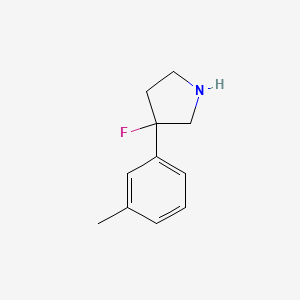

![tert-Butyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13239833.png)
![[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B13239834.png)
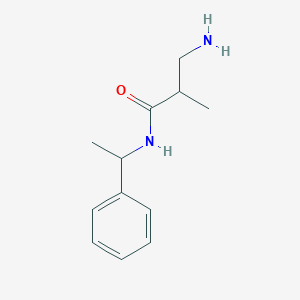
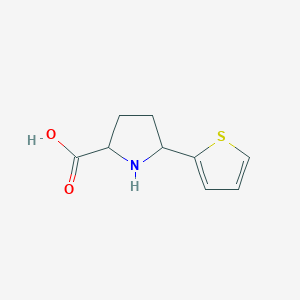
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13239846.png)
